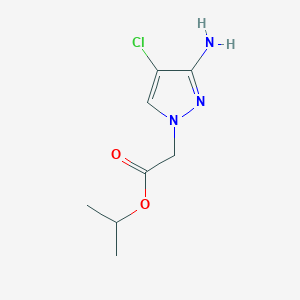

Isopropyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)acetate

Description

Isopropyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate is a pyrazole-derived ester compound characterized by a 3-amino-4-chloro-substituted pyrazole core linked to an isopropyl acetate group. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity.

Properties

Molecular Formula |

C8H12ClN3O2 |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

propan-2-yl 2-(3-amino-4-chloropyrazol-1-yl)acetate |

InChI |

InChI=1S/C8H12ClN3O2/c1-5(2)14-7(13)4-12-3-6(9)8(10)11-12/h3,5H,4H2,1-2H3,(H2,10,11) |

InChI Key |

GQFAHYCWLFTZOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)CN1C=C(C(=N1)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)acetate typically involves the reaction of 3-amino-4-chloropyrazole with isopropyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to form corresponding amines.

Substitution: The chloro group can be substituted with other nucleophiles such as thiols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amines.

Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

Isopropyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Isopropyl 2-(3-amino-4-chloro-1h-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific target and the context of its use .

Comparison with Similar Compounds

Key Observations :

- Ester vs. Acid : The isopropyl ester group confers moderate lipophilicity, bridging the polarity gap between ethyl esters (e.g., 10199-60-7) and carboxylic acids (e.g., 1402446-16-5) .

Physicochemical Properties

- Solubility: The amino and chloro groups make the target compound more soluble in polar aprotic solvents (e.g., DMSO) than its methyl-substituted counterparts. In contrast, the trimethyl analog (66053-93-8) exhibits lower solubility due to steric bulk .

- Stability: The electron-withdrawing chloro group may enhance thermal stability compared to analogs lacking halogen substituents. However, the amino group’s nucleophilicity could necessitate protective strategies during synthesis .

Biological Activity

Isopropyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)acetate (CAS No. 1339252-63-9) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, which can be summarized as follows:

1. Antimicrobial Activity

Studies have demonstrated that various pyrazole derivatives possess significant antimicrobial properties. For instance, in vitro evaluations have shown that certain derivatives display minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further enhances its potential as an antimicrobial agent.

2. Anti-inflammatory Properties

The pyrazole scaffold is well-documented for its anti-inflammatory effects. Compounds similar to this compound have been shown to inhibit key inflammatory pathways, such as the NF-kB/AP-1 signaling pathway, with IC50 values indicating strong efficacy .

3. Anticancer Activity

Emerging research suggests that pyrazole derivatives may exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation. For instance, studies on related compounds indicate their potential to act as inhibitors of various kinases involved in cancer progression .

Case Studies

Several case studies have highlighted the biological activity of this compound:

Case Study 1: Antimicrobial Evaluation

In a comprehensive study, five pyrazole derivatives were evaluated for their antimicrobial efficacy. Among these, derivatives exhibited significant activity against common pathogens, with one compound demonstrating a superior ability to reduce biofilm formation compared to standard antibiotics .

Case Study 2: Anti-inflammatory Mechanisms

A study investigating the anti-inflammatory mechanisms of related compounds found that certain pyrazoles could effectively inhibit COX enzymes, which are critical in the inflammatory response. The compounds were shown to selectively inhibit COX-2 with high potency while sparing COX-1, thus reducing potential side effects associated with non-selective NSAIDs .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC values: 0.22 - 0.25 μg/mL | |

| Anti-inflammatory | Inhibition of NF-kB/AP-1 signaling | |

| Anticancer | Potential kinase inhibition |

Table 2: Comparative Analysis of Pyrazole Derivatives

| Compound | MIC (μg/mL) | COX Inhibition (IC50 nM) | Biofilm Reduction (%) |

|---|---|---|---|

| Isopropyl 2-(3-amino...) | 0.22 | Not reported | Significant |

| Related Pyrazole Derivative A | 0.25 | 47 | Moderate |

| Related Pyrazole Derivative B | 0.30 | Not reported | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.